molecular formula C17H16FN3O2 B5308734 1-(4-fluorophenyl)-5-oxo-N-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide

1-(4-fluorophenyl)-5-oxo-N-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide

Numéro de catalogue B5308734
Poids moléculaire: 313.33 g/mol
Clé InChI: DCVJXNPORARXSE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(4-fluorophenyl)-5-oxo-N-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide, also known as PF-04457845, is a small molecule drug that is currently being investigated for its potential therapeutic applications. It is a selective inhibitor of the fatty acid amide hydrolase (FAAH) enzyme, which is responsible for the breakdown of endocannabinoids in the body. The inhibition of FAAH leads to an increase in endocannabinoid levels, which has been shown to have a variety of physiological effects.

Mécanisme D'action

1-(4-fluorophenyl)-5-oxo-N-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide is a selective inhibitor of FAAH, which is responsible for the breakdown of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). Inhibition of FAAH leads to an increase in endocannabinoid levels, which can activate cannabinoid receptors in the body. This activation has been shown to have a variety of physiological effects, including pain relief, reduction of anxiety, and anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in preclinical models. It has been shown to increase levels of endocannabinoids such as anandamide and 2-AG, which can activate cannabinoid receptors in the body. This activation has been shown to have analgesic, anxiolytic, and anti-inflammatory effects.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 1-(4-fluorophenyl)-5-oxo-N-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide is its selectivity for FAAH, which reduces the risk of off-target effects. However, its effects on endocannabinoid levels can be complex and difficult to interpret, and its efficacy can be influenced by factors such as route of administration and dosing regimen. Additionally, its potential side effects and toxicity profile need to be carefully evaluated in preclinical and clinical studies.

Orientations Futures

There are several potential future directions for research on 1-(4-fluorophenyl)-5-oxo-N-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide. One area of focus is the development of more potent and selective inhibitors of FAAH, which could improve its therapeutic potential. Another area of interest is the investigation of its potential use in combination with other drugs, such as nonsteroidal anti-inflammatory drugs (NSAIDs) or opioids, to enhance its analgesic effects. Additionally, further research is needed to better understand its effects on endocannabinoid levels and its potential therapeutic applications in a variety of conditions.

Méthodes De Synthèse

The synthesis of 1-(4-fluorophenyl)-5-oxo-N-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide involves several steps, starting with the reaction of 4-fluoroaniline with ethyl 2-bromoacetate to form ethyl 4-fluoro-phenylacetate. This is then reacted with 2-pyridinemethanol and sodium hydride to form the pyridinylmethyl ester intermediate. The final step involves reaction of the intermediate with pyrrolidine-3-carboxylic acid to form this compound.

Applications De Recherche Scientifique

1-(4-fluorophenyl)-5-oxo-N-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide has been the subject of extensive scientific research, with a focus on its potential therapeutic applications. It has been shown to have analgesic, anxiolytic, and anti-inflammatory effects in preclinical models, and is being investigated as a potential treatment for a variety of conditions, including chronic pain, anxiety disorders, and inflammatory bowel disease.

Propriétés

IUPAC Name

1-(4-fluorophenyl)-5-oxo-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O2/c18-13-4-6-15(7-5-13)21-11-12(9-16(21)22)17(23)20-10-14-3-1-2-8-19-14/h1-8,12H,9-11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCVJXNPORARXSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.